molecular formula C19H20FN3O3 B3335472 1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxylic acid CAS No. 1217683-55-0

1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxylic acid

Cat. No.: B3335472
CAS No.: 1217683-55-0
M. Wt: 357.4 g/mol
InChI Key: QMLVECGLEOSESV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. It is known for its potent antibacterial properties and is primarily used in veterinary medicine . The compound is characterized by its unique bicyclic structure, which contributes to its high efficacy against a broad spectrum of bacterial pathogens .

Preparation Methods

The synthesis of 1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxylic acid involves several steps:

Industrial production methods typically involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity .

Chemical Reactions Analysis

1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution . Major products formed from these reactions include various quinolone derivatives with modified antibacterial activity .

Scientific Research Applications

Scientific Research Applications

  • Veterinary Medicine
    • Danofloxacin is predominantly used to treat respiratory infections in cattle and swine. Its efficacy against various Gram-negative and Gram-positive bacteria makes it a valuable tool for managing bacterial diseases in livestock.
    • Studies have shown that Danofloxacin exhibits potent activity against pathogens such as Pasteurella multocida and Actinobacillus pleuropneumonia, which are responsible for significant economic losses in the livestock industry due to respiratory diseases .
  • Pharmacokinetics and Pharmacodynamics
    • Research into the pharmacokinetics of Danofloxacin reveals that it has a favorable absorption profile, with peak plasma concentrations achieved relatively quickly after administration. The drug's half-life allows for once-daily dosing, which is advantageous for treatment compliance in veterinary settings .
    • The compound's mechanism of action involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription, leading to bacterial cell death .
  • Comparative Efficacy Studies
    • Comparative studies have demonstrated that Danofloxacin is more effective than traditional antibiotics in certain cases, particularly in treating infections caused by resistant strains of bacteria. This highlights its role as an alternative treatment option in the face of rising antibiotic resistance .
  • Case Study on Respiratory Infections in Cattle
    • A study conducted on a herd of cattle suffering from respiratory disease demonstrated a significant reduction in clinical signs and bacterial load following treatment with Danofloxacin compared to untreated controls. The results indicated a rapid improvement in health status and reduced mortality rates among treated animals .
  • Field Trials on Swine
    • Field trials involving swine showed that Danofloxacin effectively reduced the incidence of pneumonia caused by Actinobacillus pleuropneumonia. The trials reported improved weight gain and feed conversion ratios among treated pigs, indicating not only therapeutic benefits but also economic advantages for farmers .

Mechanism of Action

The antibacterial activity of 1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death . The molecular targets and pathways involved include the binding of the compound to the DNA-enzyme complex, stabilizing it and preventing the re-ligation of the DNA strands .

Comparison with Similar Compounds

1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxylic acid is unique due to its bicyclic amine structure, which enhances its binding affinity to bacterial enzymes. Similar compounds include:

These compounds share a common quinolone core but differ in their substituents, which affect their antibacterial spectrum and pharmacokinetic properties .

Biological Activity

1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxylic acid, commonly known as Danofloxacin, is a fluoroquinolone antibiotic with notable antibacterial properties. This compound has been studied for its efficacy against a variety of bacterial strains and its potential applications in both veterinary and human medicine.

Chemical Structure and Properties

  • Molecular Formula: C19H20FN3O3
  • Molecular Weight: 345.38 g/mol
  • CAS Number: 119478-55-6

Danofloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This mechanism leads to the disruption of bacterial cell division and ultimately results in cell death.

Antibacterial Efficacy

Danofloxacin has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against:

  • Gram-positive bacteria: Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

Table 1: Antibacterial Activity of Danofloxacin Against Various Bacteria

Bacterial StrainSensitivity (µg/mL)
Staphylococcus aureus0.25
Streptococcus pneumoniae0.5
Escherichia coli0.125
Pseudomonas aeruginosa1

Pharmacokinetics

The pharmacokinetic profile of Danofloxacin indicates a favorable absorption and distribution in tissues, making it effective for systemic infections. Studies have shown that it achieves peak plasma concentrations within 1 to 2 hours post-administration.

Case Studies and Research Findings

A study published in the Brazilian Journal of Pharmaceutical Sciences validated the analytical methods for determining Danofloxacin concentrations in biological samples. The study involved administering varying doses to animal models and assessing the drug's impact on cellular viability using the trypan blue exclusion test .

Another significant research effort highlighted Danofloxacin's superior antibacterial action compared to other quinolones, specifically noting its efficacy in treating infections caused by resistant strains of bacteria .

Toxicological Profile

Research has also addressed the toxicological aspects of Danofloxacin, revealing that at therapeutic doses, it exhibits minimal toxicity. However, forced degradation studies indicated potential toxicity from degradation products under certain conditions .

Q & A

Q. What key structural features of the compound contribute to its antibacterial activity?

The compound belongs to the fluoroquinolone class, with critical structural elements including:

  • Quinolone core : The 4-oxoquinoline-3-carboxylic acid scaffold enables DNA gyrase/topoisomerase IV inhibition, a hallmark of fluoroquinolone activity .
  • Cyclopropyl substituent : Enhances gram-positive bacterial coverage and pharmacokinetic stability .
  • 5-Methyl-2,5-diazabicyclo[2.2.1]heptane moiety : Improves bacterial membrane penetration and resistance profile by modifying steric and electronic interactions with target enzymes .

Q. How can enantiomeric purity be ensured during synthesis?

Methodology :

  • Chiral amine incorporation : Use (4aS,7aS)-tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate to avoid racemic mixtures during the initial amine-addition step .
  • Protection groups : Boc (tert-butyloxycarbonyl) protection prevents undesired side reactions, facilitating enantiomerically pure intermediate crystallization .
  • Analytical validation : Enantiomeric purity is confirmed via HPLC with a chiral mobile phase (e.g., Cu(II)-L-isoleucine buffer, pH 4.5) to resolve stereoisomers .

Q. What spectroscopic methods are used for structural characterization?

Key techniques :

  • NMR spectroscopy : Assign peaks for the bicyclic diazabicycloheptane ring (e.g., δ 3.2–4.1 ppm for protons on N-methyl and bridgehead carbons) and quinolone core (δ 8.5–9.0 ppm for aromatic protons) .
  • Mass spectrometry (MS) : High-resolution MS identifies molecular ions (e.g., m/z 430.15 for [M+H]⁺) and fragmentation patterns of intermediates .
  • X-ray crystallography : Resolves stereochemistry of intermediates, such as tert-butyl-protected precursors .

Q. What strategies mitigate low yield in the final cyclization step?

Optimization approaches :

  • Reagent selection : Use triethyl orthoformate in acetic anhydride to promote efficient cyclization of the quinolone core .
  • Alkaline conditions : Adjust pH during cyclization to stabilize intermediates and minimize side-product formation .
  • Purification : Crystallize intermediates (e.g., Boc-protected compounds) to remove unreacted starting materials before the final deprotection step .

Q. How does the diazabicycloheptane moiety influence pharmacokinetics?

The rigid bicyclic structure:

  • Enhances solubility : Polar nitrogen atoms improve water solubility, aiding bioavailability.
  • Reduces efflux pump susceptibility : The bulkier substituent resists bacterial efflux mechanisms compared to piperazine analogs .
  • Extends half-life : Increased metabolic stability due to steric shielding of labile functional groups .

Q. How to resolve discrepancies in MIC data across bacterial strains?

Troubleshooting steps :

  • Standardize assay conditions : Use consistent Mueller-Hinton broth pH (7.2–7.4) and cation-adjusted media to minimize variability .
  • Control inoculum size : Ensure bacterial density aligns with CLSI guidelines (e.g., 5 × 10⁵ CFU/mL) .
  • Evaluate solubility : Pre-dissolve the compound in DMSO (<1% v/v) to avoid precipitation in aqueous media .

Q. What are common synthesis impurities and their sources?

Identified impurities :

  • Desfluoro compound : Resulting from incomplete fluorination at the C6 position .
  • Ethylenediamine derivative : Forms via premature cleavage of the diazabicycloheptane moiety under acidic conditions .
  • Methoxy analogs : Arise from residual methylating agents during O-methylation steps .

Q. What HPLC conditions optimize separation from diastereomers?

Validated protocol :

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile phase : Gradient elution with methanol and Cu(II)-L-isoleucine buffer (pH 4.5) .
  • Detection : UV at 294 nm for quinolone absorption.
  • Flow rate : 1.0 mL/min, achieving baseline resolution of diastereomers (R > 2.0) .

Properties

IUPAC Name

1-cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLVECGLEOSESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861213
Record name 1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxylic acid
1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxylic acid
1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxylic acid
1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxylic acid
1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxylic acid
1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.